

JET-209: A Technical Guide to a Potent CBP/p300 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JET-209	
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Abstract

JET-209 is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are critical regulators of gene expression and have been identified as key therapeutic targets in various malignancies, particularly in acute leukemia. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **JET-209**, including detailed experimental protocols, quantitative data, and visualizations of its mechanism and the signaling pathways it modulates.

Introduction: The Rationale for Targeting CBP/p300

The histone acetyltransferases CBP and its paralog p300 are crucial transcriptional coactivators that play a pivotal role in regulating the expression of a multitude of genes involved in cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of various cancers, including acute leukemia, where they contribute to the maintenance of the leukemic state. By inducing the degradation of CBP and p300, **JET-209** offers a promising therapeutic strategy to dismantle the transcriptional machinery driving oncogenesis.

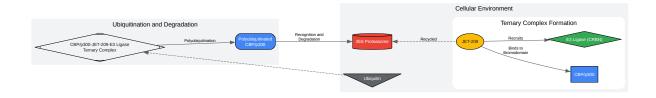
JET-209: A PROTAC-Mediated Approach



JET-209 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It is composed of three key components: a ligand that binds to the bromodomain of CBP/p300, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two moieties.

Mechanism of Action

The mechanism of action of **JET-209** follows the canonical PROTAC pathway, leading to the targeted degradation of CBP and p300.[1] This process is catalytic, with a single molecule of **JET-209** capable of inducing the degradation of multiple target protein molecules.



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Figure 1: Mechanism of action of JET-209.

Quantitative Efficacy of JET-209

JET-209 has demonstrated exceptional potency in degrading CBP and p300 and inhibiting the growth of acute leukemia cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of JET-209



Cell Line	Target Protein	DC50 (nM)	Dmax (%)	IC50 (nM)
RS4;11	СВР	0.05[1]	>95[1]	0.1
RS4;11	p300	0.2[1]	>95[1]	0.1
MV4;11	-	-	-	0.04
HL-60	-	-	-	0.54
MOLM-13	-	-	-	2.3

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Anti-tumor Activity of JET-209

Xenograft Model	Dosing	Tumor Growth Inhibition (TGI)	Observations
RS4;11	0.3-3 mg/kg, i.p., for 2 weeks	81% at 3 mg/kg	Well-tolerated, long- term tumor growth inhibition.
MV4;11	0.3-3 mg/kg, i.p., for 2 weeks	Strong tumor inhibition	Demonstrated potent anti-tumor activity and a good safety profile.

i.p.: intraperitoneal

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of **JET-209**.

Cell Culture

The human acute lymphoblastic leukemia cell line RS4;11 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.



Western Blotting for CBP/p300 Degradation

- Cell Lysis: RS4;11 cells are treated with varying concentrations of **JET-209** for specified time points. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein are separated on a 4-12% Bis-Tris
 polyacrylamide gel and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against CBP (e.g., Cell Signaling Technology #7389, 1:1000 dilution) and p300 (e.g., Cell Signaling Technology #54062, 1:1000 dilution). A loading control, such as GAPDH or β-actin, is also probed.
- Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent.

Cell Viability Assay (MTT Assay)

- Cell Seeding: RS4;11 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well.
- Compound Treatment: Cells are treated with a serial dilution of **JET-209** and incubated for 72 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.



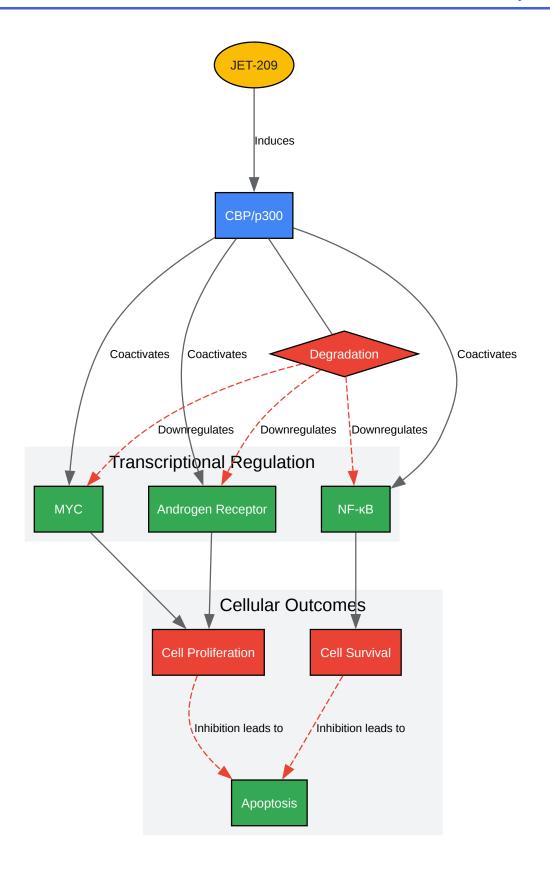
In Vivo Xenograft Model

- Animal Model: Female NOD-scid gamma (NSG) mice (6-8 weeks old) are used.
- Cell Implantation: 5×10^6 RS4;11 cells in 100 μ L of a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the flank of each mouse.
- Tumor Growth and Treatment: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into vehicle and treatment groups. **JET-209** is formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline and administered intraperitoneally at the indicated doses and schedule.
- Monitoring and Endpoint: Tumor volume and body weight are measured twice weekly. The study is terminated when tumors in the vehicle group reach the maximum allowed size.
 Tumor growth inhibition is calculated at the end of the study.

Signaling Pathways and Experimental Workflow Downstream Signaling of CBP/p300 Degradation

The degradation of CBP/p300 by **JET-209** leads to the downregulation of key oncogenic transcription factors and their target genes, ultimately inducing cell cycle arrest and apoptosis in leukemia cells.





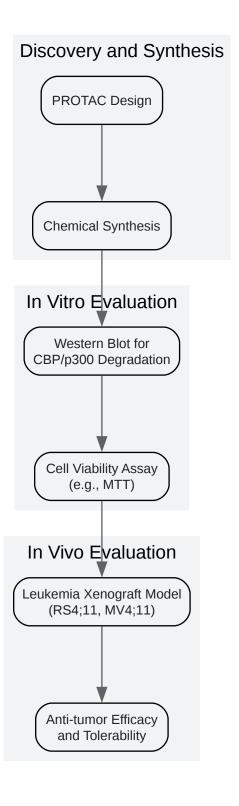
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Figure 2: Downstream effects of JET-209-mediated CBP/p300 degradation.



Experimental Workflow for JET-209 Development

The development of **JET-209** followed a logical progression from chemical synthesis to preclinical evaluation.





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Figure 3: Experimental workflow for the development and evaluation of **JET-209**.

Conclusion

JET-209 is a potent and selective CBP/p300 degrader with significant anti-tumor activity in preclinical models of acute leukemia.[1] Its development highlights the therapeutic potential of the PROTAC technology for targeting previously challenging oncogenic drivers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of **JET-209** and other CBP/p300-targeting therapeutics.

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References

- 1. texaschildrens.org [texaschildrens.org]
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